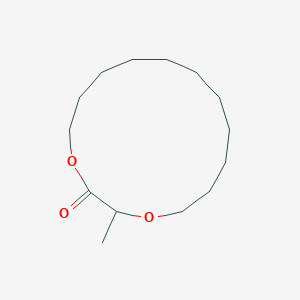
1,4-Dioxacyclopentadecan-2-one, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a lactone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,4-Dioxacyclopentadecan-2-one, 3-methyl- .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxacyclopentadecan-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4-Dioxacyclopentadecan-2-one, 3-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the fragrance industry for its musk-like odor
Mechanism of Action
The mechanism of action of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
12-Methyl-13-tridecanolide: Known for its musky odor but differs in its chemical structure.
12-Methyl-9-oxa-14-tetradecanolide: Another musk compound with a different odor profile.
Muscolide: Possesses a musk note but with distinct sensory qualities.
Uniqueness
1,4-Dioxacyclopentadecan-2-one, 3-methyl- is unique due to its specific musk-like odor and its chemical stability. Its structure allows for various chemical modifications, making it versatile for different applications .
Properties
CAS No. |
330952-48-2 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
3-methyl-1,4-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C14H26O3/c1-13-14(15)17-12-10-8-6-4-2-3-5-7-9-11-16-13/h13H,2-12H2,1H3 |
InChI Key |
RWLBBLUDDPADQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OCCCCCCCCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


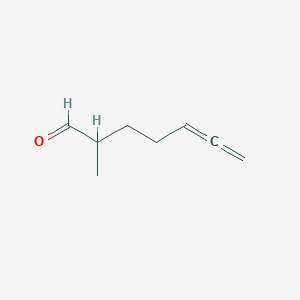
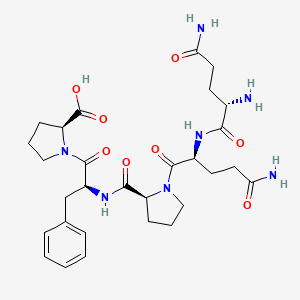
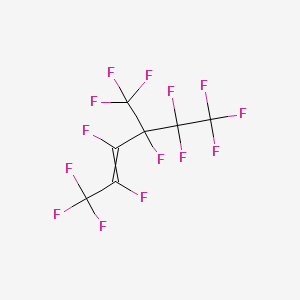
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
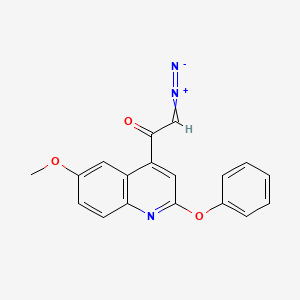

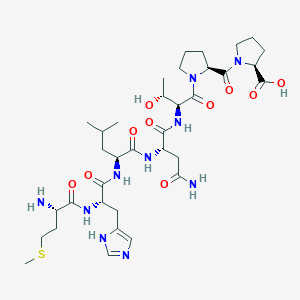
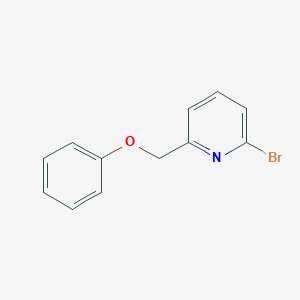
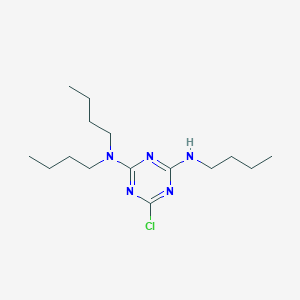
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
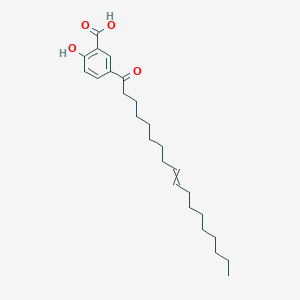
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
